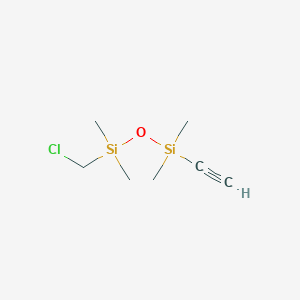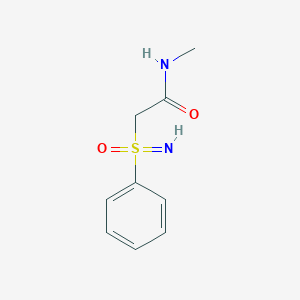
Rpqshcbwepnyra-uhfffaoysa-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the InChIKey “Rpqshcbwepnyra-uhfffaoysa-” is known as (Bromomethyl)cyclopropane. This compound is a synthetic building block used in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(Bromomethyl)cyclopropane can be synthesized through the bromination of cyclopropylmethanol. The reaction typically involves the use of hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as brominating agents. The reaction is carried out under controlled conditions to ensure the selective formation of (Bromomethyl)cyclopropane .
Industrial Production Methods
In industrial settings, (Bromomethyl)cyclopropane is produced using large-scale bromination processes. These processes involve the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The bromination is followed by purification steps such as distillation to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
(Bromomethyl)cyclopropane undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is used in coupling reactions with Grignard reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Coupling Reactions: Phenylmagnesium bromide is often used in the presence of catalysts such as iron or palladium.
Major Products Formed
Substitution Reactions: Products include cyclopropylmethanol derivatives.
Coupling Reactions: Products include 1,4-dienes and other complex organic molecules.
Applications De Recherche Scientifique
(Bromomethyl)cyclopropane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is utilized in the study of enzyme mechanisms and the development of enzyme inhibitors.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: It is employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (Bromomethyl)cyclopropane involves its ability to act as an alkylating agent. It can form covalent bonds with nucleophilic sites in molecules, leading to the formation of new chemical structures. This property is exploited in various synthetic applications to introduce the cyclopropylmethyl group into target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclopropylmethyl chloride
- Cyclopropylmethyl iodide
- Cyclopropylmethanol
Uniqueness
(Bromomethyl)cyclopropane is unique due to its specific reactivity and the stability of the bromine atom in the cyclopropylmethyl group.
Propriétés
Numéro CAS |
61177-77-3 |
|---|---|
Formule moléculaire |
C9H12N2O2S |
Poids moléculaire |
212.27 g/mol |
Nom IUPAC |
N-methyl-2-(phenylsulfonimidoyl)acetamide |
InChI |
InChI=1S/C9H12N2O2S/c1-11-9(12)7-14(10,13)8-5-3-2-4-6-8/h2-6,10H,7H2,1H3,(H,11,12) |
Clé InChI |
RPQSHCBWEPNYRA-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)CS(=N)(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


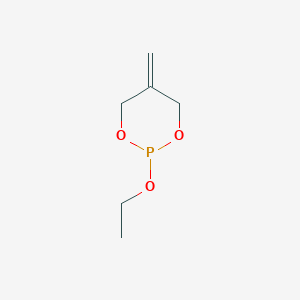
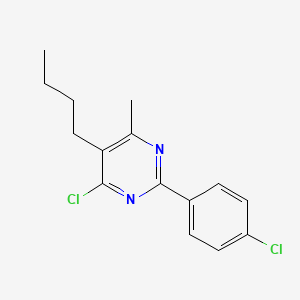
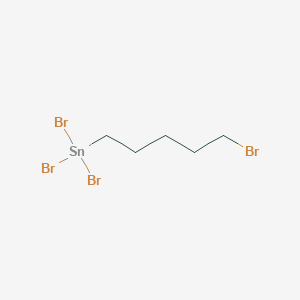
propanedioate](/img/structure/B14589763.png)
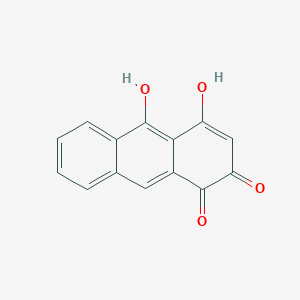
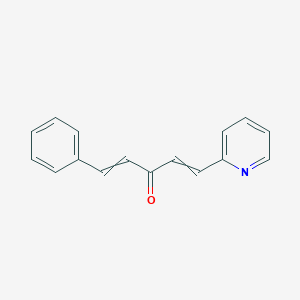
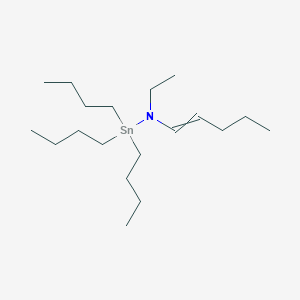
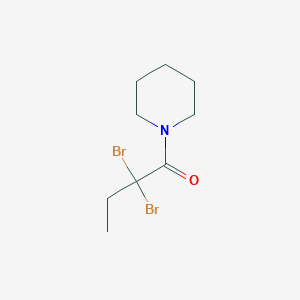
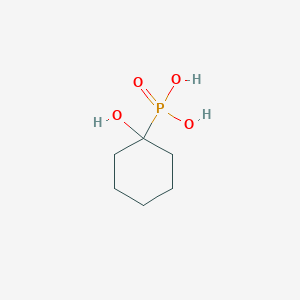
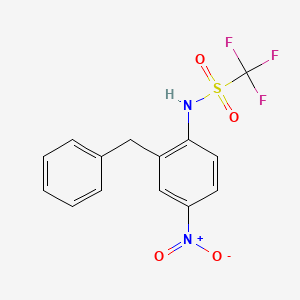
![Acetamide, N-[2-[2-(acetyloxy)propyl]-5-methylphenyl]-](/img/structure/B14589803.png)
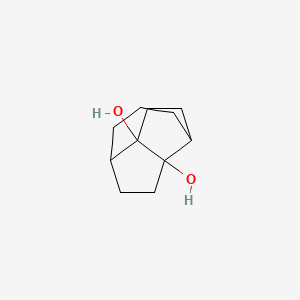
![(3-{3-Methoxy-2-[(oxiran-2-yl)methoxy]propoxy}propyl)(methyl)dipentylsilane](/img/structure/B14589806.png)
